Ortho-Substitution Regiochemistry vs. Meta/Para Analogs
The primary differentiating factor for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is its ortho-substitution pattern on the central phenyl ring. In contrast, commercially available analogs such as [3-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 17399-25-6) and [4-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 57181-86-9) feature meta- and para-substitution, respectively. This regiochemical variation fundamentally alters the compound's geometric and electronic properties, which can critically influence its reactivity in further synthetic transformations (e.g., directing group effects in electrophilic aromatic substitution or transition metal-catalyzed cross-couplings) .
| Evidence Dimension | Regiochemistry of Phenylpropoxy Group |
|---|---|
| Target Compound Data | Ortho (2-) substituted |
| Comparator Or Baseline | Meta (3-) and Para (4-) substituted analogs |
| Quantified Difference | Qualitative difference in substitution pattern |
| Conditions | Structural analysis via SMILES notation |
Why This Matters
For researchers, this specific ortho substitution is the defining characteristic, making it a non-interchangeable building block in the synthesis of complex molecules where geometry dictates reaction outcomes.
